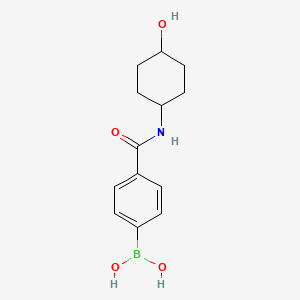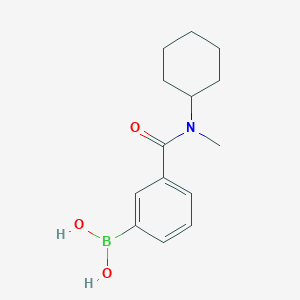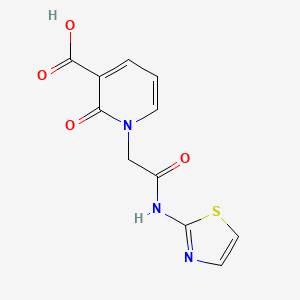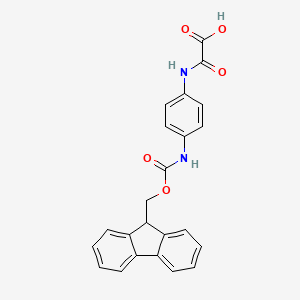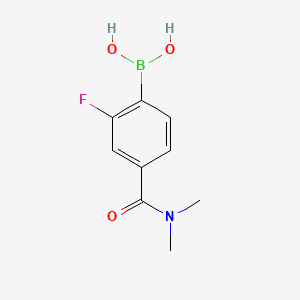
1,2-フェニレンジアミン硫酸塩
概要
説明
1,2-Phenylenediamine Sulfate: is an organic compound with the molecular formula C6H8N2.H2O4S. It is a derivative of 1,2-phenylenediamine, which is an aromatic diamine. This compound is commonly used as a precursor in the synthesis of various heterocyclic compounds and has significant applications in different fields such as chemistry, biology, medicine, and industry .
科学的研究の応用
1,2-Phenylenediamine Sulfate has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
1,2-Phenylenediamine Sulfate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as peroxidases and oxidases, which catalyze the oxidation of 1,2-Phenylenediamine Sulfate to form colored products. These interactions are crucial in various analytical techniques, including colorimetric assays and enzyme-linked immunosorbent assays (ELISAs). The compound also forms complexes with metal ions, which can influence its reactivity and stability in biochemical reactions .
Cellular Effects
1,2-Phenylenediamine Sulfate has been shown to affect various types of cells and cellular processes. In cancer cell lines such as A549 and MCF7, it exhibits cytotoxic effects, leading to cell death. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress response pathways and alterations in gene expression .
Molecular Mechanism
At the molecular level, 1,2-Phenylenediamine Sulfate exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. The compound can also inhibit or activate enzymes, depending on the context of the reaction. For example, it can inhibit peroxidases by forming stable complexes with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, 1,2-Phenylenediamine Sulfate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1,2-Phenylenediamine Sulfate can change over time in laboratory settings. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, degradation products may accumulate, potentially altering the compound’s biochemical activity. Long-term studies have shown that 1,2-Phenylenediamine Sulfate can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 1,2-Phenylenediamine Sulfate vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of 1,2-Phenylenediamine Sulfate can cause adverse effects such as organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
1,2-Phenylenediamine Sulfate is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, it undergoes conjugation with molecules such as glucuronic acid and glutathione, facilitating its excretion from the body. These metabolic pathways are crucial for detoxifying 1,2-Phenylenediamine Sulfate and preventing its accumulation in tissues .
Transport and Distribution
Within cells and tissues, 1,2-Phenylenediamine Sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and interactions with cellular components. For example, it may accumulate in specific organelles or tissues where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1,2-Phenylenediamine Sulfate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of 1,2-Phenylenediamine Sulfate is crucial for elucidating its mechanisms of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Phenylenediamine Sulfate can be synthesized through the reduction of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline. The reduction process can be carried out using zinc powder in ethanol, and the diamine is then purified as the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of 1,2-phenylenediamine sulfate involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation is common to achieve efficient reduction of nitro compounds to amines. The final product is then treated with sulfuric acid to obtain the sulfate salt .
化学反応の分析
Types of Reactions: 1,2-Phenylenediamine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as formic acid or other carboxylic acids are used to produce benzimidazole derivatives.
Reduction: Zinc powder in ethanol is commonly used for reduction reactions.
Substitution: Electrophiles like nitrous acid can be used for substitution reactions.
Major Products Formed:
Benzimidazole Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Benzotriazole: Formed through substitution reactions with nitrous acid.
作用機序
The mechanism of action of 1,2-Phenylenediamine Sulfate involves its ability to undergo various chemical reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with them.
DNA Intercalation: Some derivatives of 1,2-phenylenediamine sulfate can intercalate into DNA, affecting its replication and transcription processes.
類似化合物との比較
o-Phenylenediamine: Similar in structure but differs in its reactivity and applications.
p-Phenylenediamine: Another isomer with different chemical properties and uses.
Uniqueness: 1,2-Phenylenediamine Sulfate is unique due to its specific reactivity with various reagents, leading to the formation of a wide range of heterocyclic compounds. Its sulfate form also enhances its solubility and stability in aqueous solutions, making it more suitable for certain industrial applications .
特性
IUPAC Name |
benzene-1,2-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXGBOBXYFSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74710-09-1 | |
| Record name | 1,2-Phenylenediamine Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


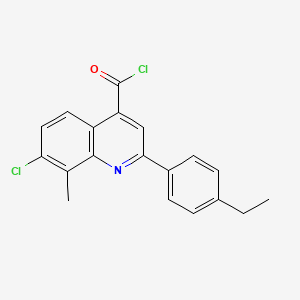
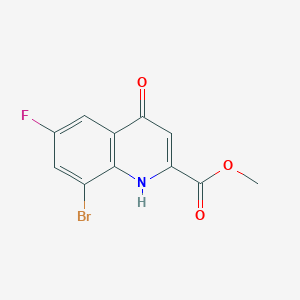
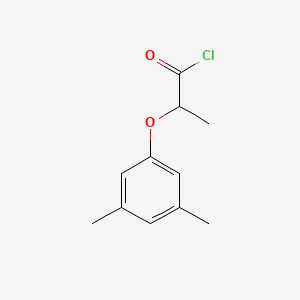
![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)

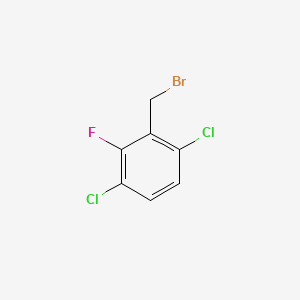
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)

